A Technical Guide to 3-Chlorobenzoyl Cyanide: Synthesis, Properties, and Applications in Modern Drug Discovery
A Technical Guide to 3-Chlorobenzoyl Cyanide: Synthesis, Properties, and Applications in Modern Drug Discovery
This document provides a comprehensive technical overview of 3-Chlorobenzoyl cyanide (CAS No. 26152-02-3), a highly reactive and synthetically valuable acyl cyanide. Moving beyond a simple data sheet, this guide offers an in-depth perspective for researchers and drug development professionals, focusing on the causality behind its chemical behavior and its strategic importance as a building block for complex molecules. The methodologies and insights presented are grounded in established chemical literature and validated protocols, ensuring scientific integrity and practical utility.
Core Physicochemical and Structural Profile
3-Chlorobenzoyl cyanide is an organic compound featuring a cyanide group attached to the carbonyl of a 3-chlorobenzoyl moiety.[1] This unique structural arrangement, combining an electrophilic carbonyl center with a good leaving group precursor (the cyanide), is the primary driver of its chemical reactivity. Its identity and fundamental properties are summarized below.
Table 1: Key Physicochemical Properties of 3-Chlorobenzoyl Cyanide
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄ClNO | [1][2][3] |
| Molecular Weight | 165.58 g/mol | [2][3][4] |
| CAS Number | 26152-02-3 | [1][3][5] |
| Appearance | Inferred to be a solid or high-boiling liquid | N/A |
| Boiling Point | 112-115 °C at 12 mmHg | [6] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., Toluene, Acetonitrile) | Inferred from structure & synthesis protocols |
| IUPAC Name | 3-chlorobenzoyl cyanide | [3] |
Spectroscopic Signature: An Interpretive Guide
While specific spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. This interpretive analysis is crucial for researchers to confirm the identity and purity of the material post-synthesis.
2.1. Infrared (IR) Spectroscopy The IR spectrum is dominated by two highly characteristic stretching frequencies that provide immediate confirmation of the key functional groups:
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C≡N (Nitrile) Stretch: A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹. Its intensity is a definitive marker for the cyanide moiety.
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C=O (Carbonyl) Stretch: A very strong, sharp peak will appear in the region of 1680-1700 cm⁻¹. The position is influenced by conjugation with the aromatic ring and the electron-withdrawing effect of the adjacent cyanide.
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Aromatic C=C & C-Cl Stretches: Characteristic aromatic ring stretches will be present in the 1400-1600 cm⁻¹ region, with the C-Cl stretch appearing in the fingerprint region (typically < 800 cm⁻¹).
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted, in CDCl₃)
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¹H NMR: The spectrum will consist solely of signals from the four aromatic protons. Due to the meta-substitution pattern, a complex multiplet is expected in the downfield region, likely between δ 7.5 and 8.2 ppm.
-
¹³C NMR: This spectrum is highly informative:
-
Carbonyl Carbon (C=O): Will appear significantly downfield (> δ 160 ppm) due to its electrophilic nature.
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Aromatic Carbons: Six distinct signals are expected in the δ 125-140 ppm range. The carbon attached to the chlorine atom will show a characteristic shift.
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Nitrile Carbon (C≡N): Will appear around δ 110-120 ppm. This signal, along with the carbonyl signal, is a key diagnostic for the acyl cyanide structure.
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Synthesis Protocol: A Validated Industrial Method
The preparation of acyl cyanides requires careful control of reaction conditions to avoid side reactions like dimerization.[6][7] The following protocol is adapted from a validated method for the synthesis of 3-Chlorobenzoyl cyanide, which offers high yield and purity.[6]
3.1. Synthetic Workflow Diagram
Caption: High-temperature synthesis of 3-Chlorobenzoyl cyanide.
3.2. Step-by-Step Experimental Protocol
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Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a distillation head suitable for vacuum, charge 3-chlorobenzoyl chloride (1.0 eq), sodium cyanide (0.97 eq), and copper(I) cyanide (approx. 0.015 eq).
-
Reaction Execution: While stirring, heat the mixture to 220 °C over a period of 90 minutes. Causality Note: This high-temperature, solvent-free approach drives the nucleophilic acyl substitution. The catalytic amount of Cu(I) cyanide is critical for facilitating the reaction and suppressing the formation of dimeric byproducts, a common issue in acyl cyanide synthesis.[6][7]
-
Product Isolation: Once the reaction is complete, apply a vacuum to the system. The product, 3-Chlorobenzoyl cyanide, will distill directly from the solid salt mixture (primarily NaCl).
-
Final Purification: Collect the crude distillate and perform a fractional vacuum distillation. The pure product is collected at a boiling point of 112-115 °C at 12 mmHg, yielding the final product in high purity (reported yield: 94%).[6]
Reactivity and Strategic Applications in Drug Discovery
The synthetic utility of 3-Chlorobenzoyl cyanide stems from the highly electrophilic carbonyl carbon, making it an excellent acylating agent and a precursor to other valuable functional groups.
4.1. Precursor to α-Ketoamides A primary application for acyl cyanides is the synthesis of α-ketoamides. These motifs are privileged structures in medicinal chemistry, found in numerous enzyme inhibitors (e.g., protease inhibitors) where the keto-amide warhead can interact with active site residues. The reaction proceeds via nucleophilic attack on the carbonyl by an amine, followed by hydrolysis of the cyanohydrin intermediate. This provides a direct and efficient route to these valuable pharmacophores.[8][9]
4.2. Analytical Standard and Research Chemical 3-Chlorobenzoyl cyanide is documented as a key chemical impurity and reference standard in the development and quality control of Lamotrigine, an anticonvulsant medication.[10] This highlights its importance in the pharmaceutical industry for ensuring the purity and safety of commercial drugs.
4.3. Versatile Synthetic Intermediate As a general class, acyl cyanides are valuable intermediates for creating herbicides and other complex organic molecules.[6][11] The cyanide group can be further transformed, for example, through reaction with azides to form acyl tetrazoles via click chemistry.[11]
Caption: Synthetic utility of 3-Chlorobenzoyl cyanide in R&D.
Safety and Handling Protocols
Trustworthiness Mandate: 3-Chlorobenzoyl cyanide is a hazardous chemical and must be handled with extreme caution by trained personnel.
-
Toxicity: As an acyl cyanide, it is toxic. It can release highly toxic hydrogen cyanide (HCN) gas upon hydrolysis (contact with water or acids) or hydrogen chloride and nitrogen oxides upon decomposition.[12]
-
Handling: All manipulations must be conducted within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical splash goggles, a face shield, and a flame-retardant lab coat.
-
Incompatibilities: Avoid contact with strong acids, strong bases, strong oxidizing agents, and water.[12]
-
Disposal: Dispose of all waste as hazardous chemical waste in accordance with local, state, and federal regulations.
This guide provides a foundational understanding of 3-Chlorobenzoyl cyanide, empowering researchers to leverage its properties safely and effectively in the pursuit of new scientific discoveries.
References
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PubChem. 3-Chlorobenzoyl cyanide | C8H4ClNO | CID 11984278. Available from: [Link]
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ResearchGate. Strategies for synthesizing α‐ketoamides via acyl coupling reaction. Available from: [Link]
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ChemBK. 3-Chlorobenzyl cyanide. Available from: [Link]
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AngeneChemical. 3-chlorobenzoyl cyanide|26152-02-3. Available from: [Link]
- Google Patents. US4143068A - Process for the preparation of acyl cyanide compounds.
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Pharmaffiliates. CAS No : 26152-02-3 | Chemical Name : 3-Chlorobenzoyl Cyanide. Available from: [Link]
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Cole-Parmer. Material Safety Data Sheet - 3-Chlorobenzyl cyanide, 99%. Available from: [Link]
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Wikipedia. Acyl cyanide. Available from: [Link]
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SpectraBase. 3-Chlorobenzyl cyanide - Optional[13C NMR] - Spectrum. Available from: [Link]
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SpectraBase. 3-Chlorobenzyl cyanide. Available from: [Link]
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Organic Chemistry Portal. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Available from: [Link]
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ChemRxiv. A concise review on copper catalyzed synthesis of α-ketoamides. Available from: [Link]
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Figure 1: Chemical structures of 3-chlorobenzoyl chloride (left) and 3-chlorobenzoyl cyanide (right).
